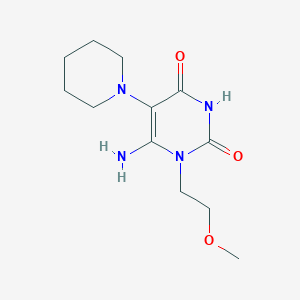
6-Bromochromone-3-carboxylic acid
説明
6-Bromochromone-3-carboxylic acid is a compound that belongs to the chromone family, characterized by a chromone core structure with a bromine atom and a carboxylic acid group attached to it. This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules and has been the subject of numerous studies due to its potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of compounds related to 6-bromochromone-3-carboxylic acid involves various strategies. For instance, chromone-3-carboxylic acid reacts with cyanoacetic acid hydrazide to form pyrazolo[3,4-b]pyridin-3(2H)-ones, which are structurally related to the 6-bromochromone-3-carboxylic acid core . Another study describes the synthesis of a compound with a carboxylic acid moiety similar to 6-bromochromone-3-carboxylic acid, which is a potent antagonist for dopamine and serotonin receptors . Additionally, a synthetic route to Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones has been developed, showcasing the versatility of bromochromone derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure and properties of 2-amino 6-bromo 3-formylchromone, a compound closely related to 6-bromochromone-3-carboxylic acid, have been studied using quantum mechanical methods. The study provides insights into the conformations, vibrational spectra, and electronic properties of the molecule, which are essential for understanding the reactivity and interaction of the chromone core with other species .
Chemical Reactions Analysis
6-Bromochromone-3-carboxylic acid and its derivatives participate in various chemical reactions. For example, 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, a compound with a bromomethyl group similar to that in 6-bromochromone-3-carboxylic acid, has been used as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography . This demonstrates the reactivity of the bromomethyl group in derivatization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromochromone-3-carboxylic acid derivatives are influenced by the presence of the bromine atom and the carboxylic acid group. These groups can affect the molecule's acidity, reactivity, and overall stability. The electrochemical behavior of related compounds has been studied, such as the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, which provides insights into the reactivity of brominated compounds under mild conditions . Additionally, the regioselective synthesis of bromo indoles bearing a carboxylic acid group has been reported, highlighting the importance of controlling the position of the bromine substituent for the synthesis of biologically active compounds .
科学的研究の応用
Synthesis and Chemical Properties
6-Bromochromone-3-carboxylic acid has been a subject of interest in various synthetic and chemical studies. For instance, Cagide et al. (2019) developed an optimized microwave-assisted process for synthesizing 6-Bromochromone-3-carboxylic acid with a high yield of 87%, demonstrating its potential for efficient production in chemical research (Cagide, Oliveira, Reis, & Borges, 2019). Another study by Ellis and Thomas (1973) explored the bromination of chromones with dibromoisocyanuric acid, leading to derivatives including 6-bromochromone, which underscores its significance in chemical transformations (Ellis & Thomas, 1973).
Applications in Organic Chemistry
6-Bromochromone-3-carboxylic acid serves as a versatile component in organic synthesis. For example, Terzidis et al. (2008) demonstrated its use in Michael reactions with dimethyl acetonedicarboxylate, leading to the synthesis of various functionalized compounds (Terzidis, Tsoleridis, Stephanidou-Stephanatou, Terzis, Raptopoulou, & Psycharis, 2008). Moreover, Russell et al. (2010) described the synthesis of a photolabile protecting group for carboxylic acids using a bromide derivative, highlighting the compound's utility in photochemistry (Russell, Ragoussi, Ramalho, Wharton, Carteau, Bassani, & Snaith, 2010).
Photophysical and Photochemical Studies
6-Bromochromone-3-carboxylic acid has also been involved in studies focused on photophysical and photochemical properties. Ibrahim et al. (2016) investigated the compound's role in the synthesis and photosensitivity characterization of BOCTTX, a derivative with potential in optoelectronic sensor applications (Ibrahim, Farag, Roushdy, & El-Gohary, 2016).
Safety And Hazards
特性
IUPAC Name |
6-bromo-4-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTWNMVKNJSGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373617 | |
| Record name | 6-Bromochromone-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromochromone-3-carboxylic acid | |
CAS RN |
51085-91-7 | |
| Record name | 6-Bromochromone-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromochromone-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

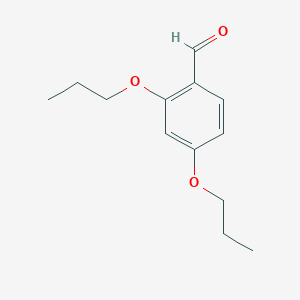
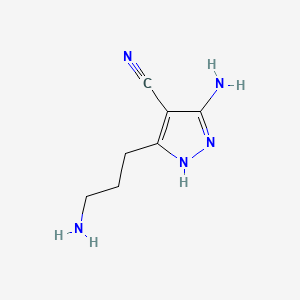
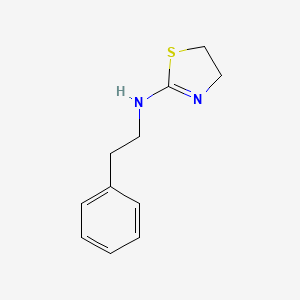
![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)
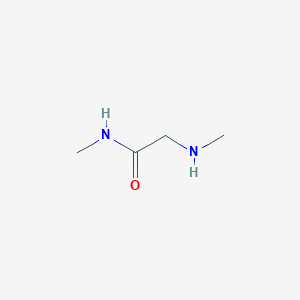
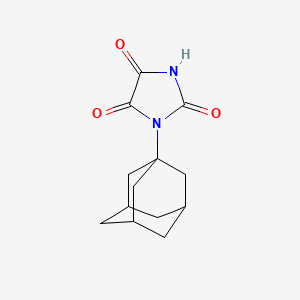
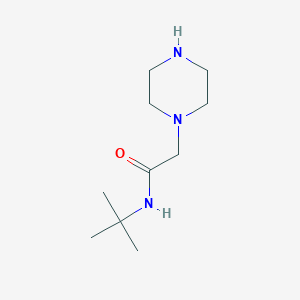

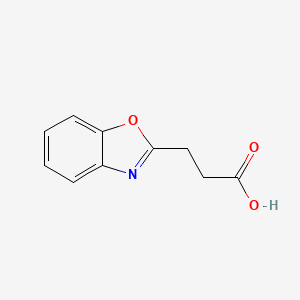
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)
